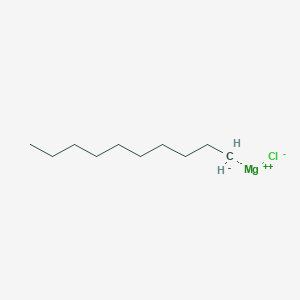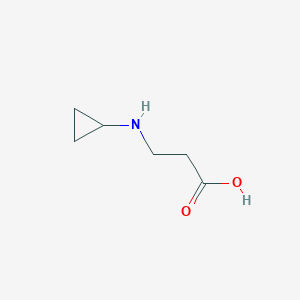
3-(4-Hydroxy-2-methoxyphenyl)propanoic acid
説明
“3-(4-Hydroxy-2-methoxyphenyl)propanoic acid” is a monocarboxylic acid and a member of benzenes . It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .
Molecular Structure Analysis
The molecular formula of “3-(4-Hydroxy-2-methoxyphenyl)propanoic acid” is C10H12O4 . The molecular weight is 196.200 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Hydroxy-2-methoxyphenyl)propanoic acid” include a density of 1.3±0.1 g/cm3, boiling point of 372.9±27.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 65.4±3.0 kJ/mol, flash point of 149.5±17.2 °C, and index of refraction of 1.560 .
科学的研究の応用
Phytotoxic and Mutagenic Effects
A study conducted by Jităreanu et al. (2013) evaluated the phytotoxic and genotoxic effects of some cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, using the Triticum test. This derivative demonstrated activity against Staphylococcus aureus and was assessed for its toxicological potential on Triticum aestivum (wheat). The study found that the compound caused a slight inhibition in the growth of wheat plantlets and inhibited the germination process and mitotic activity, suggesting potential implications in agricultural research and environmental toxicity studies (Jităreanu et al., 2013).
Chemical Synthesis
Brown et al. (1971) investigated the chemistry of indanones, particularly focusing on the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid. This study contributes to the understanding of the chemical behavior and synthesis pathways of related compounds, which could be useful in synthetic chemistry and material science (Brown, Denman, & O'donnell, 1971).
Electrochemical Hydrogenation
Korotaeva et al. (2011) explored the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, including derivatives of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid. They achieved virtually quantitative yield of the corresponding propanoic acids, demonstrating potential applications in electrochemical synthesis and hydrogenation processes (Korotaeva et al., 2011).
Lignin Model Studies
A study by Li, Lundquist, & Stenhagen (1996) focused on the acid treatment of lignin models, including derivatives of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid. This research provides insights into the behavior of lignin in acidic conditions, which is valuable for understanding and manipulating lignin in the context of biomass conversion and material science (Li, Lundquist, & Stenhagen, 1996).
作用機序
将来の方向性
The future directions for “3-(4-Hydroxy-2-methoxyphenyl)propanoic acid” could involve further investigations into its physiological functions, bioaccessibility, and bioavailability dynamics . Additionally, insights into the development of functional foods, including this compound, and preventive pharmaceuticals targeting GPR41 could be beneficial for the improvement of metabolic disorders .
特性
IUPAC Name |
3-(4-hydroxy-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYQIEYGPPRLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274053 | |
| Record name | 4-Hydroxy-2-methoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-2-methoxyphenyl)propanoic acid | |
CAS RN |
21144-18-3 | |
| Record name | 4-Hydroxy-2-methoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21144-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-methoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)








![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)

